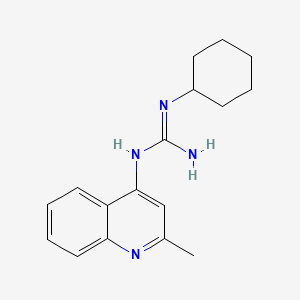
Guanidine, N-cyclohexyl-N'-(2-methyl-4-quinolinyl)-
描述
Guanidine, N-cyclohexyl-N’-(2-methyl-4-quinolinyl)- is a complex organic compound that features a guanidine group bonded to a cyclohexyl and a quinolinyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, N-cyclohexyl-N’-(2-methyl-4-quinolinyl)- can be achieved through several methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines. This one-pot synthesis provides efficient access to diverse guanidines with yields up to 81% under mild conditions . Another method involves the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of imidazole groups by amines .
Industrial Production Methods
Industrial production of guanidine compounds often relies on the addition of amines to carbodiimides or the use of thioureas in conjunction with thiophilic metal salts, Mukaiyama’s reagent, or other activating agents . These methods are scalable and can be optimized for high yield and purity.
化学反应分析
Types of Reactions
Guanidine, N-cyclohexyl-N’-(2-methyl-4-quinolinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the guanidine group into other functional groups.
Reduction: Reducing agents can be used to modify the quinolinyl moiety or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the quinolinyl ring or the guanidine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinyl derivatives, while substitution reactions can introduce various functional groups onto the quinolinyl ring or the guanidine group .
科学研究应用
Guanidine, N-cyclohexyl-N’-(2-methyl-4-quinolinyl)- has a wide range of scientific research applications:
作用机制
The mechanism of action of guanidine, N-cyclohexyl-N’-(2-methyl-4-quinolinyl)- involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can act as a strong organic base, enhancing the release of acetylcholine following a nerve impulse and slowing the rates of depolarization and repolarization of muscle cell membranes . Additionally, guanidine compounds can inhibit voltage-gated potassium channels, leading to enhanced neurotransmitter release .
相似化合物的比较
Similar Compounds
- N-cyclohexyl-N’-(4,5-dimethyl-2-thiazolyl)-N’'-(2-methyl-4-quinolinyl)guanidine
- N-cyclohexyl-N’-(2-methylphenyl)guanidine
Uniqueness
Guanidine, N-cyclohexyl-N’-(2-methyl-4-quinolinyl)- is unique due to its specific structural features, which include the combination of a cyclohexyl group and a quinolinyl moiety. This unique structure allows for specific interactions with molecular targets and provides distinct chemical reactivity compared to other guanidine derivatives .
属性
IUPAC Name |
2-cyclohexyl-1-(2-methylquinolin-4-yl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4/c1-12-11-16(14-9-5-6-10-15(14)19-12)21-17(18)20-13-7-3-2-4-8-13/h5-6,9-11,13H,2-4,7-8H2,1H3,(H3,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFCSQUOANFPNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=NC3CCCCC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60222367 | |
| Record name | Guanidine, N-cyclohexyl-N'-(2-methyl-4-quinolinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72042-07-0 | |
| Record name | Guanidine, N-cyclohexyl-N'-(2-methyl-4-quinolinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072042070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanidine, N-cyclohexyl-N'-(2-methyl-4-quinolinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




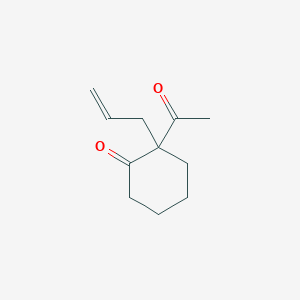
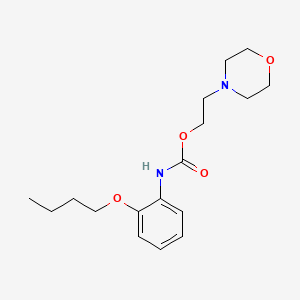
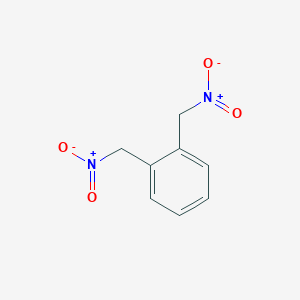

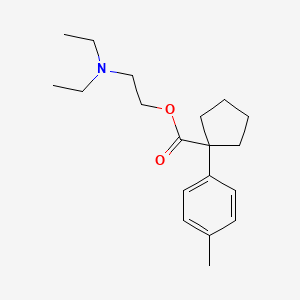


![(E,E)-1,1'-[1,2-Bis(2-phenylhydrazinylidene)ethane-1,2-diyl]bis(phenyldiazene)](/img/structure/B14476741.png)
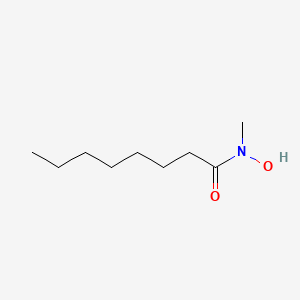
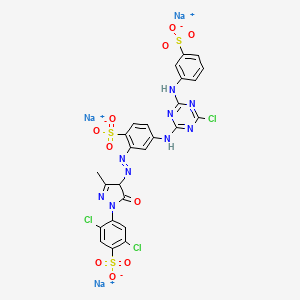
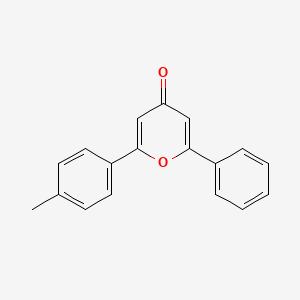
![2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol](/img/structure/B14476771.png)
